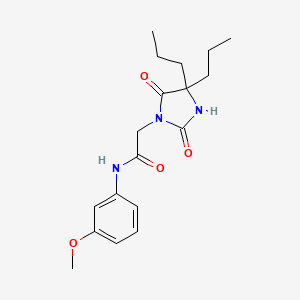
2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Activities
- Compounds related to 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) derivatives have demonstrated significant antioxidant and anti-inflammatory activities. Specifically, certain derivatives exhibited excellent efficacy in DPPH radical scavenging and possessed substantial anti-inflammatory effects (Koppireddi et al., 2013).
Antimicrobial Properties
- Some derivatives of 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) have shown promising results in antimicrobial studies, with certain compounds exhibiting significant activity against various microbial species (Gul et al., 2017).
Synthesis and Structural Analysis
- Research on the synthesis and crystal structures of related compounds provides insights into their potential applications in pharmaceuticals and material science. The imidazolidine-2,4-dione system in these compounds tends to be planar, which may influence their biological activities (Sethusankar et al., 2002).
Analytical Applications
- Derivatives of 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) have been used in the development of sensors, such as a PVC membrane for Ce(III)-selective sensors, demonstrating their utility in analytical chemistry (Abedi et al., 2008).
Hypoglycemic Activity
- Studies have explored the hypoglycemic activities of similar compounds, indicating potential applications in the treatment of diabetes (Nikalje et al., 2012).
Environmental and Toxicological Studies
- Comparative metabolism studies involving chloroacetamide herbicides related to 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) have provided insights into environmental and toxicological impacts (Coleman et al., 2000).
Eigenschaften
Molekularformel |
C18H25N3O4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H25N3O4/c1-4-9-18(10-5-2)16(23)21(17(24)20-18)12-15(22)19-13-7-6-8-14(11-13)25-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,19,22)(H,20,24) |
InChI-Schlüssel |
BSCJGOVRDFHXFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)OC)CCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1223956.png)
![2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1223957.png)
![[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1223958.png)



![2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid](/img/structure/B1223971.png)

![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B1223973.png)
![1-cyclopropyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1223974.png)
![1-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-N-cyclopentylcyclohexane-1-carboxamide](/img/structure/B1223975.png)
![N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)
![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1223980.png)